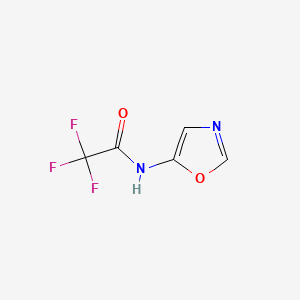

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a chemical compound . It is a versatile compound used in diverse scientific research areas. Its unique structure and properties make it invaluable for pharmaceutical development, materials science, and organic synthesis.

Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is C5H7F3N2O2 . The average mass is 184.117 Da and the monoisotopic mass is 184.045959 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Research has delved into the synthesis routes and applications of compounds structurally related to 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide, especially in the domain of heterocyclic chemistry where N-heterocyclic compounds like 1,2,3-triazoles play a pivotal role. The stability and significant dipole moment of these compounds facilitate their interaction with biological targets through hydrogen bonding and dipole-dipole interactions. Notably, the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), known as a key click reaction, has been highlighted for its simplicity, high selectivity, and efficiency in synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of such structures in drug discovery and pharmaceutical chemistry (Kaushik et al., 2019).

Environmental Sciences

In environmental sciences, the study of acetaminophen degradation by advanced oxidation processes (AOPs) throws light on the pathways, by-products, and biotoxicity, suggesting the potential environmental impact and the necessity for effective degradation strategies to mitigate pollution. This research underscores the relevance of understanding the chemical properties and reactivity of various compounds, including those structurally related to 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide, in environmental contexts (Qutob et al., 2022).

Biological and Medicinal Chemistry

A significant portion of research focuses on the biological features of compounds like 1,2,4-triazoles and their derivatives, revealing antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action. The versatility of these compounds underscores the potential for developing new drugs and therapeutic strategies to address various health issues (Ohloblina, 2022).

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(1,3-oxazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4(11)10-3-1-9-2-12-3/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLLGEOYAHDIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90763213 |

Source

|

| Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

CAS RN |

110281-31-7 |

Source

|

| Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)